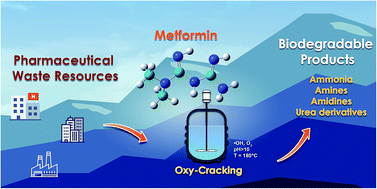A combined experimental and density functional theory study of metformin oxy-cracking for pharmaceutical wastewater treatment†
RSC Advances Pub Date: 2019-05-01 DOI: 10.1039/C9RA01641D
Abstract
Pharmaceutical compounds are emerging contaminants that have been detected in surface water across the world. Because conventional wastewater treatment plants are not designed to treat such pollutants, new technologies are needed to degrade and oxidize such contaminants. The newly developed oxy-cracking process was utilized to treat the antidiabetic drug, metformin. The process, which involved partial oxidation of metformin in alkaline aqueous medium, proved to decompose the drug into small organic molecules, with minimum emission of CO2, therefore, increasing its biodegradability and removal from industrial treatment plants. The reaction gaseous products were probed by online gas chromatography. The liquid phase before and after oxy-cracking was analyzed for total carbon content by TOC and gas chromatography mass spectrometry. The products formed from the nitrogen-rich drug included ammonia, amines, amidines, and urea derivatives. A reaction mechanism for the oxy-cracking process is proposed. Because the hydroxyl radical (˙OH) is believed to play a central role in the oxy-cracking process, the mechanism is initiated by ˙OH attacks on metformin, followed by single decomposition or isomerization steps into stable products. The reactions were investigated using density functional theory calculations and validated using high quality 2nd order Møller–Plesset perturbation theory energy calculations.

Recommended Literature
- [1] Branched-chain amino acids, especially of leucine and valine, mediate the protein restricted response in a piglet model†
- [2] C6h-Hexa-azahexaborine, [(CH)BN]6: structure and magnetic properties of a proposed 18-electron aromatic ring
- [3] Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†
- [4] Boosting the hydrogen evolution reaction activity of Ru in alkaline and neutral media by accelerating water dissociation†
- [5] Band gap evolution and a piezoelectric-to-electrostrictive crossover in (1 − x)KNbO3–x(Ba0.5Bi0.5)(Nb0.5Zn0.5)O3 ceramics†
- [6] Brushed polyethylene glycol and phosphorylcholine for grafting nanoparticles against protein binding†
- [7] Carbon dots for lysosome targeting and imaging of lysosomal pH and Cys/Hcy in living cells†
- [8] Bulk and surface characteristics of pure and alkalized Mn2O3: TG, IR, XRD, XPS, specific adsorption and redox catalytic studies
- [9] Calcium oxalate precipitation by diffusion using laminar microfluidics: toward a biomimetic model of pathological microcalcifications†
- [10] Brookite TiO2 nanoflowers†










